molecular formula C22H22N2O3 B4420495 2-(3,4-DIMETHOXYBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE

2-(3,4-DIMETHOXYBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE

Cat. No.: B4420495
M. Wt: 362.4 g/mol
InChI Key: NNYOTTJMSLOBFY-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The structure of this compound includes a pyrrole ring fused with a pyrazine ring, along with a phenyl group and a dimethoxybenzoyl group, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzoyl chloride and an appropriate amine, the intermediate can be cyclized using a suitable catalyst to form the pyrrolopyrazine core. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might use continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(3,4-DIMETHOXYBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it might bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine Derivatives: Compounds with similar core structures but different substituents.

    Benzoyl Derivatives: Compounds with a benzoyl group attached to different heterocyclic cores.

Uniqueness

2-(3,4-DIMETHOXYBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethoxybenzoyl group, in particular, may enhance its solubility and bioavailability compared to other pyrrolopyrazine derivatives .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-26-19-11-10-17(15-20(19)27-2)22(25)24-14-13-23-12-6-9-18(23)21(24)16-7-4-3-5-8-16/h3-12,15,21H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYOTTJMSLOBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-DIMETHOXYBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE
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2-(3,4-DIMETHOXYBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE
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2-(3,4-DIMETHOXYBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE
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2-(3,4-DIMETHOXYBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE
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2-(3,4-DIMETHOXYBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE
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2-(3,4-DIMETHOXYBENZOYL)-1-PHENYL-1H,2H,3H,4H-PYRROLO[1,2-A]PYRAZINE

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